

Introduction to AZD4625 and KRAS G12C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3R,10R,14aS)-AZD4625

Cat. No.: B10829304

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The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers.[1] The KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer, as well as colorectal and pancreatic cancers.[2][3][4] This mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active, signal-transmitting state.[2]

AZD4625 is an orally bioavailable, selective, and irreversible covalent inhibitor specifically designed to target the KRAS G12C mutant.[3][5] It functions as an allosteric inhibitor, binding to a novel pocket in the switch-II region of KRAS G12C.[2] This action traps the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[2][6]

Quantitative Binding and Activity Data

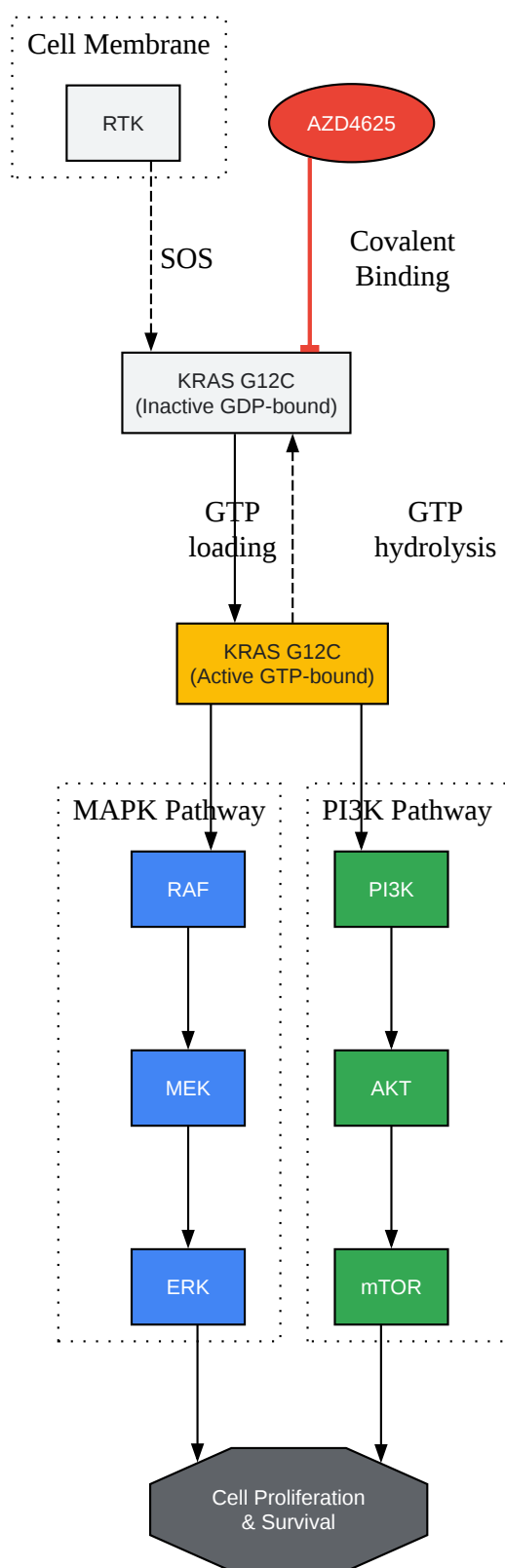
AZD4625 demonstrates high potency against KRAS G12C in various biochemical and cellular assays. Its inhibitory activity is highly selective for the G12C mutant isoform, with no significant binding or inhibition observed against wild-type RAS or other mutant forms.[3][5][6]

Parameter	Value	Cell Line / Condition	Description
IC ₅₀	3 nM (0.003 µmol/L)	Biochemical Assay	Concentration for 50% inhibition of KRAS G12C functional activity. [3] [4] [5] [7]
IC ₅₀	4.1 nM	NCI-H358	Concentration for 50% inhibition of cell proliferation and survival. [5]
IC ₅₀	36 nM	NCI-H358	Concentration for 50% inhibition of p90RSK phosphorylation, a downstream marker of MAPK pathway activity. [5]

Mechanism of Action and Signaling Pathway

AZD4625 covalently binds to the cysteine residue at position 12 of the KRAS G12C protein.[\[3\]](#) This irreversible binding locks the protein in its inactive GDP-bound conformation, which is unable to activate downstream signaling cascades. The primary pathways inhibited by this action are the MAPK and PI3K pathways.[\[2\]](#)[\[5\]](#)

Kinetic studies in NCI-H358 cells show that maximal binding of AZD4625 to KRAS G12C occurs by 3 hours of treatment, leading to a rapid and almost complete inhibition of the MAPK pathway (pCRAF, pMEK, pERK).[\[2\]](#)[\[3\]](#)[\[4\]](#) Inhibition of the PI3K pathway (pAKT, pS6) and the induction of apoptotic markers are typically observed at later time points, around 16 hours post-treatment.[\[2\]](#)[\[3\]](#)[\[4\]](#)



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AZD4625 locks KRAS G12C in an inactive state, blocking MAPK and PI3K signaling.

Experimental Protocols and Workflow

The characterization of AZD4625's binding affinity and cellular activity involves a series of biochemical and cell-based assays.

Target Engagement Measurement by Mass Spectrometry

This protocol is used to quantify the direct binding of AZD4625 to the KRAS G12C protein within cells or tumor tissues.

- Objective: To measure the percentage of KRAS G12C protein covalently bound by AZD4625 over time or at different doses.
- Methodology:
 - Cell/Tissue Treatment: KRAS G12C mutant cells (e.g., NCI-H358) or tumor-bearing mice are treated with AZD4625 at various concentrations or doses for specified durations.[\[2\]](#)[\[3\]](#)
 - Lysis and Protein Extraction: Cells or homogenized tumor tissues are lysed in a suitable buffer to extract total protein.[\[2\]](#)
 - Sample Preparation: Protein extracts are processed, often involving denaturation, reduction, alkylation, and tryptic digestion to generate peptides.
 - LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is configured to detect and quantify both the unbound (native) and the AZD4625-bound peptide containing the Cys12 residue.
 - Data Analysis: The ratio of the drug-bound peptide to the total (bound + unbound) peptide is calculated to determine the percentage of target engagement.[\[3\]](#)

Pathway Modulation Analysis by Western Blot

This method assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of downstream effector proteins.

- Objective: To confirm that target engagement by AZD4625 leads to the inhibition of MAPK and PI3K signaling pathways.

- Methodology:
 - Cell Treatment and Lysis: KRAS G12C cells are treated with AZD4625. Following treatment, cells are lysed on ice with a buffer containing protease and phosphatase inhibitors.[8]
 - Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.[2]
 - SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).[8]
 - Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-ERK, p-AKT, p-S6) and total proteins as loading controls.[2][8]
 - Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensities are quantified to assess changes in protein phosphorylation.[8]

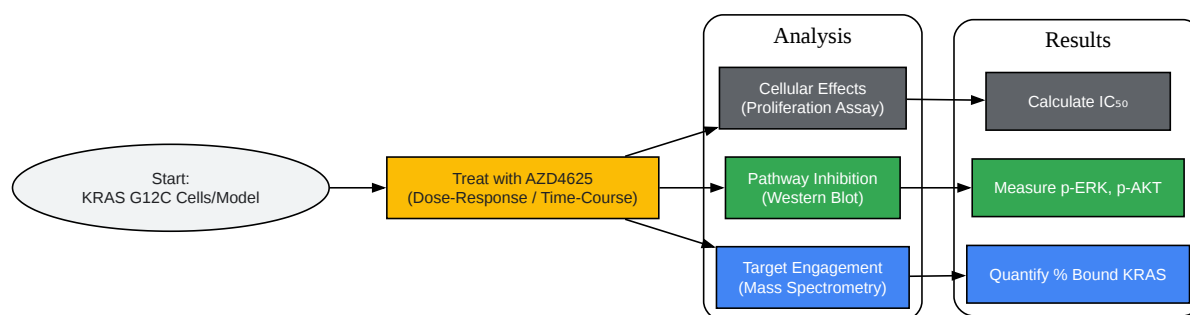
Cell Viability and Proliferation Assay

These assays measure the overall effect of AZD4625 on the growth and survival of cancer cells.

- Objective: To determine the potency (IC₅₀) of AZD4625 in inhibiting the proliferation of KRAS G12C mutant cancer cells.
- Methodology:
 - Cell Seeding: Cancer cells (e.g., NCI-H358) are seeded in multi-well plates.
 - Compound Treatment: After allowing the cells to adhere, they are treated with a range of AZD4625 concentrations for a set period (e.g., 72-120 hours).[5]
 - Viability Measurement: Cell viability is assessed using a reagent such as resazurin or a commercial kit (e.g., CellTiter-Glo®). The reagent is added to the wells, and the resulting

fluorescent or luminescent signal, which is proportional to the number of viable cells, is measured with a plate reader.

- Data Analysis: The data is normalized to vehicle-treated controls, and a dose-response curve is generated to calculate the IC₅₀ value.



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Experimental workflow for evaluating AZD4625 activity against KRAS G12C.

Conclusion

AZD4625 is a highly potent and selective covalent inhibitor of KRAS G12C.[3][5] It demonstrates nanomolar efficacy in both biochemical and cellular assays by irreversibly binding to the mutant cysteine residue and locking the oncoprotein in an inactive state.[3][5][6] This binding effectively abrogates downstream signaling through the MAPK and PI3K pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[2][5] The robust preclinical data, supported by clear target engagement and pathway modulation, establish AZD4625 as a promising therapeutic agent for cancers driven by the KRAS G12C mutation.[2][3]

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- To cite this document: BenchChem. [Introduction to AZD4625 and KRAS G12C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829304#azd4625-binding-affinity-to-krasg12c]

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